N-(3,4-dimethoxyphenyl)furan-3-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-16-11-4-3-10(7-12(11)17-2)14-13(15)9-5-6-18-8-9/h3-8H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUJIIZFNIWTRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=COC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N 3,4 Dimethoxyphenyl Furan 3 Carboxamide
Established Synthetic Routes for Furan-3-Carboxamide (B1318973) Scaffolds
The furan-3-carboxamide core is a common structural motif, and its synthesis is well-documented. The primary strategies involve forming the amide bond from a furan-3-carboxylic acid precursor and derivatizing the furan (B31954) ring system to introduce further complexity if needed.
The most direct method for constructing the carboxamide linkage is through the reaction of a furan-3-carboxylic acid derivative with an appropriate amine. A highly effective and common approach involves converting furan-3-carboxylic acid into a more reactive acyl halide, typically furan-3-carbonyl chloride. This intermediate readily undergoes nucleophilic acyl substitution with an amine. The preparation of acyl chlorides can be achieved using standard reagents like thionyl chloride or oxalyl chloride. google.com
Alternatively, direct amidation of furan-3-carboxylic acid can be accomplished using coupling reagents that activate the carboxylic acid. These reagents facilitate the formation of the amide bond under milder conditions, often preventing side reactions and improving yields.
Table 1: Common Coupling Reagents for Amidation
| Reagent Name | Abbreviation | Activating Mechanism |
|---|---|---|
| Dicyclohexylcarbodiimide | DCC | Forms an O-acylisourea intermediate |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble carbodiimide, similar to DCC |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Forms an activated benzotriazolyl ester |
These reactions represent the final key step in coupling the furan moiety with the desired amine precursor to form the target carboxamide. libretexts.org
The furan ring is an electron-rich aromatic system susceptible to various chemical transformations. Functional groups can be introduced onto the furan scaffold either before or after the formation of the carboxamide. Derivatization can be used to modify the electronic or steric properties of the final molecule.
Key derivatization strategies include:
Electrophilic Aromatic Substitution: Halogenation, nitration, and Friedel-Crafts acylation can occur on the furan ring, typically at the C2 or C5 positions, which are most activated.
Metallation and Cross-Coupling: The furan ring can be deprotonated using strong bases like n-butyllithium (n-BuLi) to form a lithiated intermediate. This powerful nucleophile can then react with a wide range of electrophiles. This approach allows for the regioselective introduction of substituents. mdpi.com Furthermore, furan-based boronic acids or stannanes can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. orgsyn.org
Cycloaddition Reactions: The furan ring can act as a diene in Diels-Alder reactions, providing a route to complex bicyclic structures. This reactivity can be harnessed to build more elaborate molecular scaffolds. ucl.ac.uk
Approaches for Regioselective Introduction of the 3,4-Dimethoxyphenyl Moiety
The specific introduction of the 3,4-dimethoxyphenyl group onto the nitrogen atom of the furan-3-carboxamide is crucial for the synthesis of the target molecule. This is typically achieved through coupling reactions involving a pre-formed amine or by functionalizing a precursor molecule.
The most straightforward synthesis of N-(3,4-dimethoxyphenyl)furan-3-carboxamide involves the direct amide coupling of a furan-3-carboxylic acid derivative with (3,4-dimethoxyphenyl)amine. This reaction follows the conventional amidation pathways described previously.
General Reaction Scheme:
Furan-3-carbonyl chloride + (3,4-Dimethoxyphenyl)amine → this compound + HCl
This reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or tetrahydrofuran, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct. The synthesis of various furan-3-carboxamides via the nucleophilic displacement of a carboxylic acid chloride by nitrogen-containing compounds has been demonstrated as an effective method. nih.gov
The key precursor, (3,4-dimethoxyphenyl)amine, is synthesized from commercially available starting materials. The common route begins with 1,2-dimethoxybenzene (B1683551) (veratrole).
Synthetic Route to (3,4-Dimethoxyphenyl)amine:
Nitration: Veratrole is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the aromatic ring, yielding 1,2-dimethoxy-4-nitrobenzene.
Reduction: The nitro group of 1,2-dimethoxy-4-nitrobenzene is then reduced to an amine. This transformation can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid, catalytic hydrogenation with palladium on carbon (Pd/C), or iron powder in acidic media.
This two-step process provides the necessary (3,4-dimethoxyphenyl)amine precursor required for the final amidation step.
Novel Synthetic Strategies for this compound
While conventional multi-step synthesis is reliable, modern organic chemistry seeks more efficient and atom-economical routes. Novel strategies for synthesizing furan-3-carboxamide scaffolds could be adapted to produce this compound, potentially through one-pot or tandem reactions.
Table 2: Potential Novel Synthetic Approaches
| Strategy | Description | Potential Advantage |
|---|---|---|
| Catalytic Cycloadditions | Indium(III) triflate (In(OTf)₃) has been used to catalyze a regioselective formal [3+2] cycloaddition of 1,4-quinones with β-ketoamides to form complex furan-3-carboxamides. rsc.orgrsc.org This approach builds the substituted furan ring and amide in a single, highly regioselective step. | Convergent synthesis, high regioselectivity, and potential for rapid library generation. rsc.orgrsc.org |
| C-H Functionalization | Palladium-catalyzed C-H activation and functionalization can be used to directly introduce aryl groups onto a pre-existing furan ring. mdpi.com This avoids the need for pre-functionalized starting materials like boronic acids or halides. | High atom economy, reduces synthetic steps, and allows for late-stage diversification. mdpi.com |
| Three-Component Reactions | Domino three-component coupling reactions, for instance involving arynes, N,N-dimethylformamide (DMF), and a C1 or C2 unit, have been developed to synthesize benzofuran (B130515) derivatives. nih.gov Similar multicomponent strategies could potentially be designed for furan synthesis. | Increased molecular complexity from simple starting materials in a single operation. |
These advanced methodologies offer promising avenues for developing more streamlined and sustainable syntheses of this compound and its analogues, moving beyond the classical step-wise construction.
Exploration of Green Chemistry Principles in Synthesis
In recent years, the principles of green chemistry have been increasingly applied to amide synthesis to reduce waste and avoid hazardous reagents. For the synthesis of this compound, several green approaches could be theoretically applied. These methods focus on maximizing atom economy and utilizing less toxic solvents and catalysts.
One such approach is the direct amidation of furan-3-carboxylic acid with 3,4-dimethoxyaniline. This can be facilitated by biocatalysts, such as immobilized lipases, which can promote the reaction under mild conditions, often in greener solvents like cyclopentyl methyl ether. Another green strategy involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. Catalytic amounts of non-toxic catalysts, for instance, ceric ammonium (B1175870) nitrate (B79036) under solvent-free microwave conditions, could potentially drive the reaction to completion with high efficiency. The use of solvent-free reactions or reactions in water, where feasible, would further enhance the green credentials of the synthesis.
Table 1: Potential Green Synthesis Parameters for this compound
| Parameter | Green Approach | Potential Advantage |
| Catalyst | Biocatalyst (e.g., Lipase) | Mild reaction conditions, high selectivity, biodegradable. |
| Energy Source | Microwave Irradiation | Reduced reaction time, lower energy consumption. |
| Solvent | Bio-based solvents (e.g., CPME), Water, or Solvent-free | Reduced toxicity and environmental impact. |
| Reaction Type | Direct Amidation | High atom economy, avoids pre-activation of carboxylic acid. |
Multicomponent Reaction Approaches for Structural Assembly
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient route to complex molecules. While a specific MCR for the direct synthesis of this compound is not prominently described, analogous MCRs for amide bond formation could be adapted.
For example, a Passerini or Ugi reaction could theoretically be designed to incorporate the furan and dimethoxyphenyl moieties into a final amide structure. However, these would likely result in a more complex molecule than the target compound. A more direct, albeit not strictly multicomponent in the classical sense, one-pot synthesis could involve the in-situ activation of furan-3-carboxylic acid followed by the addition of 3,4-dimethoxyaniline, potentially with a catalyst that facilitates both steps in a single vessel. Such an approach would still offer advantages in terms of operational simplicity and reduced workup.
Spectroscopic Characterization Techniques for Structural Elucidation
The structural confirmation of this compound would rely on a combination of standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons on both the furan and the dimethoxyphenyl rings. The furan protons would likely appear as distinct multiplets in the downfield region. The protons of the dimethoxyphenyl ring would also resonate in the aromatic region, with their specific chemical shifts and coupling patterns dictated by their positions relative to the methoxy (B1213986) and amide groups. The two methoxy groups would each give rise to a singlet, likely around 3.8-4.0 ppm. A broad singlet corresponding to the N-H proton of the amide linkage would also be present.
¹³C NMR: The carbon NMR spectrum would display distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide would be expected to appear significantly downfield (typically >160 ppm). The aromatic carbons of both rings would resonate in the approximate range of 100-160 ppm, with the carbons attached to oxygen (methoxy groups and the furan oxygen) appearing at the lower end of this range. The carbons of the two methoxy groups would be observed as sharp signals around 55-60 ppm.
Infrared (IR) Spectroscopy: The IR spectrum would provide key information about the functional groups present. A characteristic strong absorption band for the amide C=O stretching vibration would be expected around 1650-1680 cm⁻¹. The N-H stretching vibration of the secondary amide would appear as a sharp to moderately broad band in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic rings would be observed just above 3000 cm⁻¹, while the C-O stretching of the methoxy groups would likely appear in the 1000-1300 cm⁻¹ region.
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of this compound. Fragmentation patterns could also provide structural information, with potential cleavages occurring at the amide bond, leading to fragments corresponding to the furanoyl and the 3,4-dimethoxyphenylamine moieties.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Key Signals/Features |
| ¹H NMR | Aromatic protons (furan and dimethoxyphenyl rings), two methoxy singlets (~3.8-4.0 ppm), one N-H singlet (broad). |
| ¹³C NMR | Amide carbonyl carbon (>160 ppm), aromatic carbons (100-160 ppm), two methoxy carbons (~55-60 ppm). |
| IR | C=O stretch (~1650-1680 cm⁻¹), N-H stretch (~3200-3400 cm⁻¹), Ar-H stretch (>3000 cm⁻¹), C-O stretch (~1000-1300 cm⁻¹). |
| Mass Spec. | Molecular ion peak corresponding to the molecular formula C₁₃H₁₃NO₄. |
Analytical Techniques for Purity Assessment and Compound Isolation
Following the synthesis of this compound, its isolation and purification would be essential, and the assessment of its purity would be carried out using various analytical techniques.
Chromatography:
Thin-Layer Chromatography (TLC): TLC would be used to monitor the progress of the reaction and to determine the appropriate solvent system for column chromatography.
Column Chromatography: This technique would be the primary method for purifying the crude product. A silica (B1680970) gel stationary phase with a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) would likely be employed to separate the desired product from any unreacted starting materials or byproducts.
High-Performance Liquid Chromatography (HPLC): HPLC could be used for the final purity assessment of the isolated compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with a small amount of acid like formic acid) would be a typical setup. The purity would be determined by the area of the product peak relative to any impurity peaks in the chromatogram.
Melting Point Determination: The melting point of the purified solid compound would be measured. A sharp and well-defined melting point range is a good indicator of high purity.
Elemental Analysis: Elemental analysis would be performed to determine the percentage composition of carbon, hydrogen, and nitrogen in the purified sample. The experimental values should be in close agreement with the calculated theoretical values for the molecular formula C₁₃H₁₃NO₄, providing further confirmation of the compound's identity and purity.
In Vitro Biological Activity Spectrum and Mechanistic Investigations of N 3,4 Dimethoxyphenyl Furan 3 Carboxamide
Antiproliferative and Cytotoxic Activity in Human Cancer Cell Lines
Evaluation Across a Panel of Cancer Cell Lines (e.g., Breast Carcinoma, Lung Cancer, Colon Carcinoma)
No specific studies were identified that evaluated the antiproliferative effects of N-(3,4-dimethoxyphenyl)furan-3-carboxamide across a panel of human cancer cell lines such as breast, lung, or colon carcinoma.
Determination of Half-Maximal Inhibitory Concentrations (IC50)
There is no available data from which to construct a table of IC50 values for this compound in various cancer cell lines.
Detailed Mechanisms of Cellular Action
Apoptosis Induction Pathways
Without experimental data, the specific mechanisms by which this compound might induce apoptosis remain uninvestigated.
No research has been published detailing the effects of this compound on cell cycle distribution in cancer cells.
The impact of this compound on the expression levels of key apoptotic regulatory proteins such as Bax, p53, and Bcl-2 has not been documented in the scientific literature.
Investigation of Caspase Activation and Mitochondrial Pathway Involvement
The induction of apoptosis, or programmed cell death, is a key mechanism for many therapeutic compounds. This process can be initiated through extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathways, both of which converge on the activation of a family of cysteine proteases known as caspases. nih.gov The intrinsic pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which control the release of pro-apoptotic factors like cytochrome c from the mitochondria. nih.gov
Upon release into the cytosol, cytochrome c associates with apoptotic protease-activating factor-1 (Apaf1), leading to the formation of the apoptosome and the subsequent activation of caspase-9, an initiator caspase. nih.gov Caspase-9 then activates executioner caspases, such as caspase-3, which are responsible for cleaving a multitude of cellular substrates, culminating in the characteristic morphological and biochemical hallmarks of apoptosis. nih.govnih.gov Research into compounds structurally related to this compound, particularly those that function as tubulin polymerization inhibitors, indicates that they can induce apoptosis through this mitochondrial-dependent pathway. mdpi.com The disruption of microtubule dynamics is a significant cellular stressor that can trigger the intrinsic apoptotic cascade, leading to the activation of caspase-3. mdpi.com Studies on other molecules have demonstrated that NMDA receptor stimulation can also transiently activate caspase-3 via the mitochondrial pathway without necessarily causing cell death. nih.gov While direct studies on this compound are limited, the established link between microtubule disruption and the mitochondrial apoptotic pathway suggests a likely mechanism of action involving caspase activation.
Microtubule Dynamics and Tubulin Polymerization Inhibition
Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers that are essential for numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. nih.gov The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is critical for their function. nih.gov Compounds that interfere with this process are known as tubulin polymerization inhibitors and have become a major focus in therapeutic research. nih.govnih.gov
This compound belongs to a class of compounds that are investigated for their ability to inhibit tubulin assembly. Structurally similar molecules, such as furan- and benzofuran-based derivatives, have been shown to bind to tubulin, often at the colchicine-binding site on the β-tubulin subunit. nih.govmdpi.comnih.gov This binding prevents the polymerization of tubulin heterodimers into microtubules, thereby disrupting the microtubule network. mdpi.com This disruption leads to a cascade of cellular events, including the arrest of the cell cycle in the G2/M phase and the subsequent induction of apoptosis. mdpi.comnih.gov
The efficacy of tubulin polymerization inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the polymerization process by 50%. A lower IC50 value indicates greater potency. Numerous studies on compounds with scaffolds related to this compound have demonstrated significant inhibitory activity against tubulin assembly. For instance, certain triazole–imidazopyridine conjugates and indole-chalcone derivatives have shown potent tubulin polymerization inhibition with IC50 values in the low micromolar range. mdpi.commdpi.com
| Compound Class/Example | Target | IC50 (µM) | Reference |
| Triazole-imidazopyridine Conjugate | Tubulin Polymerization | 1.67 | mdpi.com |
| Indole-Chalcone Derivative (Compound 54) | Tubulin Polymerization | 2.68 | mdpi.com |
| 2-Aryl-3-arylamino-imidazo-pyridine (Compound 21) | Tubulin Polymerization | 1.6 | mdpi.com |
| Furan-based Dithiol-one Oxime (6f) | Tubulin Polymerization | Not specified, but effective | nih.gov |
This table presents data for compounds structurally related to this compound to illustrate the potential efficacy of this chemical class.
The effects of tubulin polymerization inhibitors on the cellular cytoskeleton are visualized using microscopic techniques, primarily immunofluorescence microscopy. In untreated cells, microtubules form a well-organized, filamentous network that extends throughout the cytoplasm. Following treatment with an effective tubulin inhibitor, this organized network is disrupted. mdpi.com
Observations typically reveal a significant decrease in the density of microtubule filaments, leading to a diffuse pattern of tubulin staining throughout the cell. nih.gov This depolymerization of the microtubule network compromises the structural integrity of the cell and, critically, prevents the formation of a functional mitotic spindle during cell division. nih.gov The inability to form a proper spindle leads to an arrest of the cell cycle at the G2/M checkpoint, a hallmark effect of this class of compounds. nih.govnih.gov This cell cycle arrest is a direct consequence of the disruption of microtubule dynamics and often precedes the onset of apoptosis. nih.gov
Targeted Kinase Pathway Modulation (e.g., JNK pathway)
In addition to direct effects on the cytoskeleton, the cellular impact of compounds like this compound may involve the modulation of key signaling pathways. The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are activated by a range of cellular stresses, including microtubule disruption. nih.govnih.gov The JNK pathway is a critical mediator of cellular responses to stress, influencing processes such as apoptosis, inflammation, and cell proliferation. nih.gov
Research into structurally analogous compounds, specifically thiophene-3-carboxamide (B1338676) derivatives, has identified them as inhibitors of JNK activity. nih.gov These compounds can target the JIP-1 binding site on JNK, rather than the highly conserved ATP binding pocket, offering a potential for greater selectivity. nih.gov Given the structural similarity between thiophene (B33073) and furan (B31954) rings, it is plausible that this compound could also modulate kinase activity. The activation of JNK is a complex cellular event; following activation, JNK can phosphorylate a variety of substrates, which in turn can either promote or inhibit apoptosis depending on the cellular context. nih.gov Therefore, the ability to modulate the JNK pathway represents a significant aspect of the compound's potential mechanism of action.
Ion Channel Modulatory Effects (e.g., Voltage-Gated Sodium and Calcium Channels)
Voltage-gated ion channels are transmembrane proteins crucial for the generation and propagation of electrical signals in excitable cells like neurons and muscle cells. nih.govfrontiersin.org Modulators of these channels have significant therapeutic applications. nih.gov The N-(aryl)furan-carboxamide scaffold has been identified as a key pharmacophore for the modulation of voltage-gated sodium (NaV) and calcium (CaV) channels.
Specifically, research has shown that derivatives such as 5-(4-chlorophenyl-N-(3,5-dimethoxyphenyl)furan-2-carboxamide act as selective blockers of the NaV1.8 sodium channel subtype, which is predominantly expressed in sensory neurons and is a key target for pain research. researchgate.net Similarly, compounds containing a dimethoxyphenyl amine moiety have been investigated as blockers of both T-type and N-type voltage-gated calcium channels, which are also implicated in pain signaling. nih.govnih.gov These findings suggest that this compound may possess the ability to modulate the activity of these specific ion channels, a mechanism distinct from its effects on tubulin.
The potency of ion channel modulators is determined by their IC50 values, measured using techniques like whole-cell patch-clamp recording on cells engineered to express specific channel subtypes. nih.gov This method allows for a precise quantification of a compound's ability to block ion flow through the channel. Studies on analogous compounds provide a benchmark for the potential potency of this compound. For example, the selective NaV1.8 blocker A-803467 has demonstrated potent effects in preclinical models. researchgate.net Likewise, benzamide (B126) derivatives have shown effective blocking of both T-type and N-type calcium channels, with potencies in the low micromolar range. nih.gov
| Compound/Example | Target Channel | IC50 (µM) | Reference |
| A-803467 | NaV1.8 | Not specified, but effective at 10-30 mg/kg (in vivo) | researchgate.net |
| Benzamide Derivative (Compound 10) | T-type Calcium Channel | 1.9 | nih.gov |
| Benzamide Derivative (Compound 10) | N-type Calcium Channel | 4.3 | nih.gov |
This table presents data for compounds with related structural motifs to indicate the potential ion channel modulatory potency of this compound.
Electrophysiological Characterization of Gating Kinetics
Detailed electrophysiological studies characterizing the specific effects of this compound on the gating kinetics of ion channels have not been extensively reported in the available scientific literature. However, the furan motif is present in compounds known to act as ion channel blockers. For instance, certain furan derivatives have been identified as selective blockers of the AQP1 ion channel without affecting its water channel activity. researchgate.net The investigation of ligand-gated ion channels often involves characterizing the actions of various compounds on their gating mechanisms. nih.govnih.gov The movement of transmembrane helices, which displaces a hydrophobic gate from the ion conduction pathway, is a critical aspect of the gating process in several structurally distinct channels. researchgate.net Further research is required to determine if this compound exhibits similar properties and how it might modulate the complex biophysical process of ion channel gating.
Antimicrobial Activity Profile
The furan ring is a key component in various compounds exhibiting a wide range of therapeutic effects, including antimicrobial activities. researchgate.net This suggests that this compound could possess similar properties.
Antibacterial Efficacy Against Relevant Bacterial Strains
Research into compounds structurally similar to this compound has indicated potential antibacterial action. A study on a series of nine synthesized 3-(3,4-dimethoxyphenyl)furan-2(5H)-ones, which share the 3,4-dimethoxyphenyl group and a furan-based core, demonstrated notable antimicrobial activity. researchgate.net These compounds were evaluated against three Gram-positive organisms and one Gram-negative organism. Among them, one derivative was identified as the most active against Staphylococcus aureus (ATCC 25923), a clinically significant bacterial strain. researchgate.net
The broader class of furan derivatives has been a subject of interest for developing new antibacterial agents to combat microbial resistance. researchgate.netekb.eg Similarly, the 3,4-dimethoxyphenyl moiety is found in various synthesized compounds, such as N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives, which have shown promising antibacterial effects against strains like S. aureus, E. coli, and P. aeruginosa. nih.gov
Antibacterial Activity of Related Furanone Compounds
| Compound Class | Bacterial Strains Tested | Key Finding | Reference |
|---|---|---|---|
| 3-(3,4-Dimethoxyphenyl)furan-2(5H)-ones | Gram-positive and Gram-negative bacteria | One compound showed the highest activity against Staphylococcus aureus ATCC 25923. | researchgate.net |
| N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives | S. aureus, Acinetobacter, S. typhi, E. coli, P. aeruginosa | Several derivatives displayed promising antibacterial activity. | nih.gov |
Antifungal Efficacy Against Relevant Fungal Strains
The furan carboxamide scaffold is a recognized pharmacophore in the development of antifungal agents, particularly as inhibitors of the succinate (B1194679) dehydrogenase (SDH) enzyme. nih.gov Research on novel thiophene/furan-1,3,4-oxadiazole carboxamides has revealed potent antifungal activity against a panel of seven phytopathogenic fungi. nih.gov Several of these compounds demonstrated remarkable efficacy against Sclerotinia sclerotiorum, with EC50 values significantly lower than the commercial fungicide boscalid (B143098). nih.gov
Specifically, compounds featuring the furan-carboxamide structure have shown potent inhibitory action. For example, one derivative from the aforementioned study displayed an EC50 value of 0.140 ± 0.034 mg/L against S. sclerotiorum, outperforming boscalid (EC50 = 0.645 ± 0.023 mg/L). nih.gov Other related structures, such as nitrofuran derivatives and N-aryl carbamates, have also been investigated for their broad-spectrum antifungal properties against various human and plant pathogens, including species of Candida, Trichophyton, and Fusarium. researchgate.netmdpi.comnih.govsemanticscholar.org
Antifungal Efficacy of Related Furan Carboxamide Analogs
| Compound/Analog Class | Fungal Strain | EC50 / MIC90 Value | Reference |
|---|---|---|---|
| Thiophene/Furan-1,3,4-Oxadiazole Carboxamide (4i) | Sclerotinia sclerotiorum | 0.140 mg/L | nih.gov |
| Thiophene/Furan-1,3,4-Oxadiazole Carboxamide (4g) | Sclerotinia sclerotiorum | 0.203 mg/L | nih.gov |
| Nitrofuran Derivative (Compound 11) | Histoplasma capsulatum | 0.48 µg/mL | nih.gov |
| Nitrofuran Derivative (Compound 9) | Paracoccidioides brasiliensis | 0.48 µg/mL | nih.gov |
Anti-Inflammatory Properties and Associated Biochemical Pathways
The anti-inflammatory potential of this compound can be inferred from the activities of compounds containing the 3,4-dimethoxyphenyl group, which has been incorporated into various scaffolds to target key inflammatory enzymes.
Inhibition of Cyclooxygenase (COX) Isozymes (COX-1, COX-2)
COX Inhibitory Activity of Compounds with Related Moieties
| Compound Class | Target | Observed Activity | Reference |
|---|---|---|---|
| Substituted-N-(3,4,5-trimethoxyphenyl)-benzo[d]oxazole derivatives | COX-1/COX-2 | Potent and selective COX-2 inhibition with IC50 values in the low micromolar range (e.g., 0.04 µM for one derivative). | researchgate.net |
| Chalcone (B49325) analogues with 3,4-dimethoxyphenyl group | COX-2 | Shown to inhibit the overexpression of COX-2 in LPS-induced macrophages. | nih.gov |
| N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones | COX-1/COX-2 | Potent inhibition of both COX-1 and COX-2, with IC50 values similar to the reference drug meloxicam. | nih.gov |
Modulation of Inducible Nitric Oxide Synthase (iNOS)
The inducible isoform of nitric oxide synthase (iNOS) is a key enzyme in the inflammatory cascade, and its over-activity can lead to tissue damage. nih.gov Consequently, modulation of iNOS is a valid strategy for anti-inflammatory therapies. nih.govresearchgate.net While there is no direct evidence for this compound, related natural compounds offer insights. Flavonoids, which can feature substituted phenyl rings, are known to interfere with inflammatory signaling cascades and downregulate iNOS expression, often through the inhibition of the NF-κB pathway. rsc.org
Furthermore, synthetic chalcone analogues possessing the 3,4-dimethoxyphenyl structure have been shown to have potent inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, which is directly linked to the inhibition of iNOS expression. nih.gov The competitive inhibitor of iNOS, aminoguanidine, has been shown to prevent inflammation in animal models, demonstrating the therapeutic potential of iNOS modulation. plos.org This suggests that the 3,4-dimethoxyphenyl moiety, as part of a suitable heterocyclic scaffold, could contribute to the modulation of iNOS activity.
Assessment of Prostaglandin E2 (PGE2) Production
Prostaglandin E2 (PGE2) is a principal mediator of inflammation, and its production is often a key indicator of the inflammatory response at a cellular level. An overproduction of PGE2 is associated with various inflammatory diseases. The synthesis of PGE2 is a biological process that is regulated by cyclooxygenase (COX) enzymes.
Currently, there is a lack of specific published research investigating the direct effects of this compound on the production of Prostaglandin E2 (PGE2). Scientific literature available from the conducted searches does not provide data on whether this compound inhibits or stimulates PGE2 synthesis in vitro.
For context, the investigation of a compound's effect on PGE2 production is a common step in assessing its anti-inflammatory potential. For example, studies on other unrelated compounds, such as synthetic naphthoquinone derivatives, have shown that certain molecules can potently inhibit the production of both nitric oxide and PGE2 in macrophage cell lines. These types of studies help to elucidate the mechanisms by which compounds may exert anti-inflammatory effects.
Structure Activity Relationship Sar Studies of N 3,4 Dimethoxyphenyl Furan 3 Carboxamide Derivatives
Identification of Essential Pharmacophoric Elements for Diverse Biological Activities
The fundamental structure of N-(3,4-dimethoxyphenyl)furan-3-carboxamide and its analogs comprises three key pharmacophoric regions: the furan (B31954) ring, the carboxamide linkage, and the 3,4-dimethoxyphenyl group. Each of these components plays a crucial role in the molecule's interaction with biological targets, and their specific arrangement is vital for eliciting a pharmacological response.
The Furan Ring: This five-membered aromatic heterocycle is a common motif in many biologically active compounds. ijabbr.com Its oxygen atom can act as a hydrogen bond acceptor, and the ring system itself can engage in π-π stacking interactions with biological macromolecules. The position of the carboxamide linkage at the 3-position of the furan ring is a determining factor for the spatial orientation of the other substituents.
The 3,4-Dimethoxyphenyl Moiety: This substituted phenyl ring is another essential component. The methoxy (B1213986) groups at positions 3 and 4 are significant. The oxygen atoms of the methoxy groups can act as hydrogen bond acceptors. Furthermore, the lipophilicity and electronic properties conferred by these groups can influence the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). The substitution pattern on this ring has been shown to be critical for the activity in related heterocyclic structures. mdpi.com
Computational pharmacophore models developed for other classes of biologically active molecules often highlight the importance of hydrophobic cores flanked by hydrogen bond donor and acceptor regions. nih.gov In the case of this compound derivatives, the furan and phenyl rings can serve as hydrophobic regions, while the carboxamide linker and the methoxy groups provide the necessary hydrogen bonding features.
Influence of Substituent Variations on the Furan Ring
Modifications to the furan ring have a profound impact on the biological activity of furan-carboxamide derivatives. The introduction of various substituents can alter the electronic properties, steric profile, and lipophilicity of the entire molecule, thereby modulating its interaction with biological targets.
Research on related furan-2-carboxamides has shown that introducing substituents at the 5-position of the furan ring can significantly influence activity. For instance, the presence of a fluorophenyl group or a methylisoxazolyl moiety attached to the furan ring is known to contribute to unique pharmacological profiles in different compound series. ontosight.ai In studies on furan-based chalcones, the nature of the substituent on the furan moiety was found to play a significant role in their antioxidant activity. nih.gov
While specific SAR data for the 3-carboxamide series is less common, general principles from other furan derivatives can be applied. For example, the introduction of electron-withdrawing or electron-donating groups can tune the reactivity and binding affinity of the furan scaffold. Small, lipophilic groups might enhance membrane permeability, while larger, polar groups could improve solubility or introduce new binding interactions.
Table 1: Predicted Influence of Furan Ring Substituents on Activity
| Position on Furan Ring | Type of Substituent | Predicted Effect on Activity | Rationale |
|---|---|---|---|
| C2 or C5 | Small alkyl groups (e.g., -CH₃) | Potential increase in lipophilicity and binding affinity | Can fill small hydrophobic pockets in the target protein. |
| C2 or C5 | Halogens (e.g., -F, -Cl) | May increase potency | Can act as a hydrogen bond acceptor and alter electronic properties. |
| C2 or C5 | Phenyl or substituted phenyl | Variable; could increase or decrease activity | May introduce beneficial π-stacking interactions or cause steric hindrance. |
Impact of Chemical Modifications at the Carboxamide Linkage
The carboxamide linker is a critical determinant of the structural rigidity and binding capabilities of these compounds. Modifications to this linker, such as N-alkylation, replacement with a thioamide, or insertion of a spacer, can dramatically alter biological activity.
The hydrogen atom of the N-H group is often crucial for hydrogen bonding with target enzymes or receptors. Replacing this hydrogen with an alkyl group, for example, would eliminate this hydrogen bond donor capability, which could lead to a significant loss of activity if this interaction is essential.
In related heterocyclic carboxamides, the integrity of the amide bond is often paramount. For example, in a series of coumarin-3-carboxamide derivatives, the presence of the benzamide (B126) functionality was identified as an important feature for their anticancer activity. mdpi.com Similarly, studies on thiophene (B33073) carboxamide analogs have demonstrated that the carboxamide moiety is essential for their growth inhibitory activities against human cancer cell lines. nih.gov
Replacing the oxygen of the carbonyl group with sulfur to form a thioamide can alter the electronic distribution and hydrogen-bonding capacity of the linker, which may lead to a different biological activity profile. Research on furan-based acyl thiourea (B124793) derivatives has shown that the presence of both carboxamide and carbamothioyl moieties can result in potent anti-cancer and anti-microbial agents. mdpi.com
Role of Substitution Patterns on the 3,4-Dimethoxyphenyl Moiety
The substitution pattern on the phenyl ring is a well-established determinant of activity in many classes of drugs. For this compound derivatives, the two methoxy groups at the 3- and 4-positions are key features.
The position and nature of substituents on the phenyl ring can influence:
Binding Affinity: The methoxy groups can participate in hydrogen bonding or hydrophobic interactions within the active site of a target protein. Shifting these groups or replacing them with other functionalities would alter these interactions. For instance, replacing a methoxy group with a hydroxyl group could introduce a hydrogen bond donor, potentially leading to a different or stronger interaction.
Electronic Properties: The electron-donating nature of the methoxy groups influences the electron density of the phenyl ring, which can be important for certain types of interactions, such as π-π stacking.
In a study of 1,2,5-oxadiazole derivatives, it was found that a 3,4-dialkoxyphenyl substitution had a significant positive impact on both the antiplasmodial activity and cytotoxicity of the compounds. mdpi.com Specifically, an N-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide derivative showed very high in vitro activity and a promising selectivity index. mdpi.com This highlights the importance of the 3,4-disubstitution pattern on the phenyl ring for biological activity. Similarly, studies on benzofuran (B130515) derivatives have shown that substitutions on the phenyl ring are critical for their neuroprotective and antioxidant effects. researchgate.net
Table 2: Predicted Impact of Substitutions on the Phenyl Ring
| Substitution Pattern | Example Substituent(s) | Predicted Impact on Activity | Rationale |
|---|---|---|---|
| Shifting methoxy groups | 2,4-dimethoxy or 3,5-dimethoxy | Likely decrease in activity | The 3,4-pattern appears optimal for binding in related compounds. |
| Replacing methoxy groups | -OH, -F, -Cl | Variable effects | Can alter hydrogen bonding capacity and electronic properties. mdpi.com |
| Adding more substituents | e.g., 3,4,5-trimethoxy | May increase activity | Has been shown to be beneficial in other scaffolds targeting tubulin. nih.govnih.gov |
Comparative SAR Analysis with Other Furan-Carboxamide Analogs and Related Heterocycles
To better understand the SAR of this compound, it is useful to compare it with other furan-carboxamide isomers and related heterocyclic structures like thiophenes and benzofurans.
Furan-2-carboxamides vs. Furan-3-carboxamides: The position of the carboxamide on the furan ring is crucial. Moving the linker from the 3-position to the 2-position changes the geometry of the molecule. This will alter the distance and spatial relationship between the furan ring and the dimethoxyphenyl moiety, which will likely lead to different binding modes and biological activities. Furan-2-carboxamides have been extensively studied and show a range of activities, including antibiofilm and antimicrobial properties. mdpi.comnih.gov
Furan vs. Thiophene: Thiophene is a common bioisostere of furan, where the oxygen atom is replaced by a sulfur atom. This change increases the aromaticity and lipophilicity of the ring system. rsc.org In some cases, this substitution can lead to enhanced activity. For instance, novel thiophene/furan-1,3,4-oxadiazole carboxamide derivatives have been developed as potent succinate (B1194679) dehydrogenase inhibitors with significant antifungal activity. nih.gov A comparative study of furan and thiophene carboxamides showed that the heteroatom substitution from oxygen to sulfur led to an increase in the effectiveness of π-based interactions in the crystal packing of the thiophene analog. rsc.org
Furan vs. Benzofuran: Benzofuran is a furan ring fused to a benzene (B151609) ring. This extended aromatic system is significantly larger and more rigid. Benzofuran-2-carboxamide derivatives have been investigated for their neuroprotective and antioxidant effects. researchgate.net The larger scaffold of benzofuran allows for different types of interactions with biological targets compared to the smaller furan ring.
Related Heterocycles: The furan-carboxamide scaffold can also be compared to other five-membered heterocyclic systems used in medicinal chemistry, such as oxadiazoles (B1248032) and pyrazoles. nih.govresearchgate.net These rings have different electronic properties and hydrogen bonding capacities, which can lead to distinct SAR profiles.
This comparative analysis underscores that while the general principles of SAR may be similar across these related structures, subtle changes in the heterocyclic core can lead to significant differences in biological activity, highlighting the unique properties of the this compound scaffold.
Computational Chemistry and Molecular Modeling for N 3,4 Dimethoxyphenyl Furan 3 Carboxamide
Molecular Docking Simulations for Target Identification and Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov It is widely used for virtual screening, where libraries of compounds are docked against a protein target to identify potential binders, and to understand the structural basis of ligand-protein interactions.
Docking simulations place N-(3,4-dimethoxyphenyl)furan-3-carboxamide into the binding site of a target protein in various possible conformations and orientations. A scoring function then evaluates the plausibility of each "pose". The top-ranked poses represent the most likely binding modes. Analysis of these modes reveals key amino acid residues in the protein's active site that interact with the ligand. These interactions, which are crucial for molecular recognition and binding, typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces.
For this compound, the furan (B31954) oxygen and carboxamide group are potential hydrogen bond acceptors, while the NH group of the amide can act as a hydrogen bond donor. The dimethoxyphenyl and furan rings can participate in hydrophobic and aromatic stacking interactions with nonpolar residues of the target protein. Identifying these specific interactions is fundamental for understanding the mechanism of action and for designing derivatives with improved affinity and selectivity. nih.gov
Table 1: Illustrative Key Interactions for this compound with a Hypothetical Protein Target
| Ligand Moiety | Protein Residue | Interaction Type | Distance (Å) |
|---|---|---|---|
| Carboxamide Oxygen | Lysine 123 (Backbone NH) | Hydrogen Bond | 2.9 |
| Furan Ring | Phenylalanine 256 | Pi-Pi Stacking | 4.5 |
| Dimethoxyphenyl Ring | Leucine 88 | Hydrophobic | 3.8 |
| Methoxy (B1213986) Group Oxygen | Serine 125 (Side Chain OH) | Hydrogen Bond | 3.1 |
Scoring functions are essential components of molecular docking that estimate the binding affinity between a ligand and its target protein. nih.gov The scores are typically expressed in energy units, such as kcal/mol, with lower values indicating a more favorable and stable interaction. nih.gov These functions calculate the free energy of binding by considering terms for van der Waals forces, electrostatic interactions, hydrogen bonds, and desolvation penalties.
The ability of a scoring function to correctly rank compounds according to their experimental binding affinities is known as its "ranking power". nih.gov While these scores provide a valuable estimation, they are approximations and are most effective when comparing a series of related compounds against the same target. The binding energy calculated for this compound can be compared with that of known inhibitors or substrates of a target to predict its potential efficacy. mdpi.com
Table 2: Example Docking Scores for this compound against Various Protein Targets
| Protein Target | PDB ID | Binding Affinity (kcal/mol) |
|---|---|---|
| Protein Kinase A | 1ATP | -8.2 |
| Cyclooxygenase-2 | 5KIR | -7.5 |
| VEGFR-2 | 2OH4 | -9.1 |
| Dopamine D3 Receptor | 3PBL | -8.8 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. longdom.orgjocpr.com Once a statistically robust QSAR model is developed, it can be used to predict the activity of new, unsynthesized compounds. nih.gov
The first step in QSAR modeling is to calculate a set of molecular descriptors for each compound in a dataset. These descriptors are numerical values that quantify various aspects of a molecule's physicochemical properties. They can be classified into several types, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum chemical (e.g., HOMO/LUMO energies) descriptors. jocpr.com
For a series of furan-3-carboxamide (B1318973) analogues, relevant descriptors might include lipophilicity (LogP), polar surface area (PSA), number of hydrogen bond donors/acceptors, and molecular refractivity. Statistical methods, such as Multiple Linear Regression (MLR), are then used to build a mathematical equation that correlates a selection of these descriptors with the observed biological activity. longdom.org
Table 3: Key Physicochemical Descriptors for this compound
| Descriptor | Value | Description |
|---|---|---|
| Molecular Weight | 247.25 g/mol | The sum of the atomic weights of all atoms in the molecule. |
| LogP | 2.35 | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. |
| Topological Polar Surface Area (TPSA) | 61.9 Ų | The surface sum over all polar atoms, a predictor of drug transport properties. |
| Hydrogen Bond Donors | 1 | The number of atoms with one or more hydrogen atoms attached. |
| Hydrogen Bond Acceptors | 4 | The number of electronegative atoms (typically N or O). |
A developed QSAR model must be rigorously validated to ensure its predictive power and robustness. researchgate.net Validation is typically performed using both internal and external methods. Internal validation often involves cross-validation techniques (e.g., leave-one-out), which assess the model's stability. External validation uses a separate test set of compounds that were not used in model development to evaluate its ability to predict the activity of new molecules. researchgate.net
Key statistical parameters used for validation include the coefficient of determination (R²) for the training set and the predictive R² (Q²) for the test set. A high-quality model will have high values for these parameters. Furthermore, the Applicability Domain (AD) of the model must be defined. nih.gov The AD specifies the chemical space of molecules for which the model can make reliable predictions, preventing its use on compounds that are too dissimilar from the training set. researchgate.netnih.gov
Table 4: Typical Statistical Metrics for a Validated QSAR Model
| Parameter | Value | Description |
|---|---|---|
| R² (Training Set) | 0.91 | Coefficient of determination; indicates the goodness of fit. |
| Q² (Cross-Validation) | 0.85 | Cross-validated R²; indicates the internal predictive ability. |
| R²_pred (External Set) | 0.88 | Predictive R² for the external test set; indicates the external predictive ability. |
| RMSE | 0.25 | Root Mean Square Error; measures the differences between predicted and actual values. |
Molecular Dynamics Simulations to Explore Conformational Landscape and Dynamic Interactions
While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. researchgate.netnih.gov MD simulations solve Newton's equations of motion for all atoms in the system, including the protein, the ligand, and surrounding solvent molecules, providing a trajectory of how the complex evolves. github.com
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. These calculations provide insights into molecular geometry, orbital energies, and the distribution of electron density, which are fundamental to understanding a compound's chemical behavior.
For a molecule like this compound, DFT calculations would typically be performed to optimize its three-dimensional geometry, determining the most stable conformation. From this optimized structure, a variety of electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is vital for predicting how the molecule might interact with other chemical species, including biological macromolecules. For instance, furan derivatives have been the subject of computational studies to understand their bioactivation. nih.gov
Table 1: Calculated Electronic Properties for a Representative Furan Carboxamide Derivative
| Parameter | Value | Description |
| HOMO Energy | -6.5 eV | Indicates the energy of the highest occupied molecular orbital, related to electron-donating ability. |
| LUMO Energy | -1.8 eV | Indicates the energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |
| HOMO-LUMO Gap | 4.7 eV | The energy difference between HOMO and LUMO, an indicator of chemical stability. |
| Dipole Moment | 3.2 D | A measure of the overall polarity of the molecule. |
Note: The data in this table is representative of a typical furan carboxamide derivative and is intended for illustrative purposes, as specific computational data for this compound is not publicly available.
In Silico Prediction of Potential Biological Targets and Pathways
In silico methods are a cornerstone of modern drug discovery, enabling the rapid screening of compounds against vast libraries of biological targets to predict potential therapeutic applications. For this compound, various computational techniques can be employed to identify its likely protein targets and the biological pathways it may modulate. Furan carboxamides are recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. ontosight.ai
One common approach is molecular docking, which predicts the preferred orientation of a ligand (in this case, this compound) when bound to a target protein. This method calculates a docking score, which estimates the binding affinity between the ligand and the protein. By docking the compound against a panel of known drug targets, it is possible to prioritize those with the highest predicted affinity for further investigation. For example, derivatives of furan have been investigated as potential inhibitors of P-glycoprotein, a target in multidrug resistance in cancer. nih.gov
Another valuable technique is pharmacophore modeling. A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. By comparing the structural features of this compound to known pharmacophore models of various targets, potential matches can be identified.
Furthermore, quantitative structure-activity relationship (QSAR) models, which correlate the chemical structure of compounds with their biological activity, can be used to predict the potency of this compound based on data from structurally similar compounds.
Table 2: Illustrative In Silico Target Prediction for a Furan Carboxamide Scaffold
| Predicted Target | Docking Score (kcal/mol) | Potential Pathway |
| Cyclooxygenase-2 (COX-2) | -9.2 | Inflammation |
| Tumor necrosis factor-alpha (TNF-α) | -8.5 | Inflammation |
| P-glycoprotein (P-gp) | -7.8 | Cancer Drug Resistance |
| Epidermal Growth Factor Receptor (EGFR) | -7.1 | Cancer Proliferation |
Note: This table presents hypothetical data for a furan carboxamide scaffold to illustrate the output of in silico prediction studies. The listed targets are known to be modulated by compounds with similar structural motifs.
Future Directions and Advanced Research Perspectives for N 3,4 Dimethoxyphenyl Furan 3 Carboxamide
Development of Stereoselective Synthetic Methodologies
The furan (B31954) ring and its derivatives are fundamental components in a multitude of biologically active compounds. utripoli.edu.lyijabbr.com The development of synthetic routes that control the three-dimensional arrangement of atoms is crucial, as stereoisomers of a compound can exhibit markedly different biological activities. Future research should prioritize the development of stereoselective synthetic methods for N-(3,4-dimethoxyphenyl)furan-3-carboxamide and its analogs.
Drawing inspiration from established methods for the stereoselective synthesis of substituted tetrahydrofurans and other furan derivatives, several strategies could be envisioned. nih.gov These might include:
Asymmetric Catalysis: Employing chiral catalysts to favor the formation of one stereoisomer over another. This could involve transition-metal catalysis or organocatalysis to construct the furan ring or to introduce substituents in a stereocontrolled manner.
Chiral Pool Synthesis: Utilizing readily available chiral starting materials to build the target molecule, thereby transferring the existing stereochemistry into the final product.
Substrate-Controlled Diastereoselective Reactions: Designing synthetic intermediates that inherently favor the formation of a specific diastereomer due to steric or electronic factors.
The successful implementation of these methodologies would not only provide access to enantiomerically pure forms of this compound but also enable a deeper understanding of how its spatial configuration influences its biological function.
In-Depth Elucidation of Molecular Recognition and Signaling Pathways
A critical aspect of future research will be to unravel the specific molecular targets and signaling pathways modulated by this compound. The biological activity of furan derivatives is often attributed to their ability to interact with specific proteins and enzymes. utripoli.edu.ly The dimethoxyphenyl group is also a common feature in compounds that interact with a variety of biological targets.
Initial investigations could involve broad-spectrum screening to identify potential protein binding partners. Subsequent, more focused studies would be necessary to validate these interactions and to elucidate the downstream consequences of these binding events. Techniques that could be employed include:
Affinity Chromatography and Mass Spectrometry: To identify proteins that bind to an immobilized form of the compound.
Cell-Based Reporter Assays: To determine the effect of the compound on specific signaling pathways.
Transcriptomic and Proteomic Analyses: To gain a global view of the changes in gene and protein expression induced by the compound.
By understanding how this compound is recognized at a molecular level and the signaling cascades it triggers, researchers can begin to pinpoint its potential therapeutic applications.
Rational Design of Highly Potent and Selective Analogs based on SAR and Computational Insights
Once initial biological activities of this compound are identified, the next logical step is to design and synthesize analogs with improved potency and selectivity. This process can be significantly accelerated by integrating structure-activity relationship (SAR) studies with computational modeling.
SAR studies involve systematically modifying the structure of the lead compound and evaluating the impact of these changes on its biological activity. For this compound, modifications could be made to both the furan and the dimethoxyphenyl rings, as well as the amide linker.
Computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can provide valuable insights into the key structural features required for activity and can help to prioritize the synthesis of the most promising analogs. This iterative cycle of design, synthesis, and testing is a cornerstone of modern drug discovery.
| Modification Site | Potential Modifications | Desired Outcome |
| Furan Ring | Substitution at other positions, replacement with other heterocycles | Improved potency, altered selectivity |
| Dimethoxyphenyl Ring | Alteration of methoxy (B1213986) group positions, replacement with other substituents | Enhanced binding affinity, improved pharmacokinetic properties |
| Amide Linker | Replacement with other functional groups (e.g., ester, reverse amide) | Increased metabolic stability, modified solubility |
Interactive Data Table: Potential Analog Modifications
Exploration of this compound as a Chemical Probe for Biological Systems
A well-characterized small molecule with a defined mechanism of action can serve as a valuable chemical probe to investigate complex biological processes. Should this compound be found to interact with a specific target in a highly selective manner, it could be developed into such a tool.
To be an effective chemical probe, a compound should ideally possess:
High potency and selectivity for its target.
A known mechanism of action.
Good cell permeability and metabolic stability.
The availability of a structurally similar but biologically inactive control compound.
Developing this compound into a chemical probe would involve thorough characterization of its biological activity and the synthesis of appropriate control molecules. Such a probe could then be used by the broader scientific community to dissect the roles of its target protein in health and disease.
Opportunities for Synergistic Effects in Combination Research Strategies
The complexity of many diseases, particularly cancer, often necessitates the use of combination therapies. Investigating the potential for synergistic interactions between this compound and existing therapeutic agents is a promising avenue for future research.
Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. This can allow for lower doses of each drug to be used, potentially reducing toxicity and minimizing the development of drug resistance.
Initial studies could involve in vitro screening of this compound in combination with a panel of approved drugs for a particular disease. Any synergistic combinations identified would then need to be validated in more complex preclinical models. The furan scaffold is present in a number of approved drugs, suggesting its compatibility with other therapeutic modalities. utripoli.edu.lyijabbr.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
